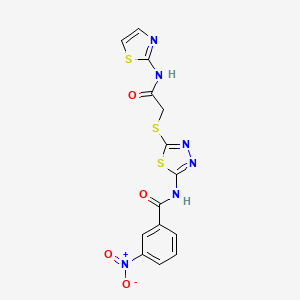![molecular formula C25H25N7O3S B2517486 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-07-8](/img/structure/B2517486.png)
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds with potential biological activities is a key area of research in medicinal chemistry. In the first paper, a series of thiazolo-triazolo-pyridine derivatives were synthesized, which involved the creation of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile and related compounds. These compounds were characterized using various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis .
In the second paper, the synthesis of new 6-amino-7H-triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety was described. The synthesis involved multiple steps, including the cyclization of acetonitrile thioalkyl intermediates with acetic acid .
The third paper discussed the creation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The synthesis route was elaborated, and the compounds were characterized by NMR, mass spectrometry, and elemental analysis. Additionally, the structures of certain compounds were confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the first study, the structural characterization was achieved through IR, 1H NMR, and LC–MS mass spectrometry . The second paper also utilized similar techniques for structural determination . In the third paper, the structures of specific compounds were further confirmed by X-ray crystallography, providing a detailed view of the molecular conformation and arrangement .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization, isocyanation, and the formation of carboxamide linkages. The papers describe the reaction conditions and the steps taken to achieve the desired products. For example, the cyclization process in the second paper was facilitated by refluxing with acetic acid , while the first paper likely involved condensation reactions to form the thiazolo-triazolo-pyridine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their structural features and the results of the biological activity assays. The compounds in the first paper exhibited significant antimicrobial activity against a range of bacteria and fungi, suggesting that they possess properties conducive to interacting with biological targets . The compounds in the second paper showed notable antioxidant ability, with some compounds outperforming known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays . The third paper reported that the synthesized carboxamides possessed moderate to significant radical scavenging activity, indicating their potential as antioxidants .
科学的研究の応用
Synthesis and Bioactivity
- Various derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine have been synthesized and their bioactivity evaluated. These compounds have shown antibacterial, antifungal, and antitubercular activities, indicating potential for medical applications in combating infectious diseases (Shiradkar & Kale, 2006).
Antioxidant Abilities
- Certain derivatives have demonstrated significant antioxidant abilities in studies, outperforming known antioxidants like ascorbic acid and BHT. This suggests their potential use in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).
Antiproliferative Activity
- Some [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibited antiproliferative activity against endothelial and tumor cells. This suggests their potential as anticancer agents, targeting cellular proliferation in tumors (Ilić et al., 2011).
Fungicidal Activity
- Derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole demonstrated fungicidal activity, indicating their potential as antifungal agents in agriculture or medicine (El-Telbani, Swellem, & Nawwar, 2007).
Antimicrobial Activity
- Some novel derivatives of 1,2,4-triazole and [1,2,4]triazolo[3,4- b][1,3,4] thiadiazole have shown significant antimicrobial activity. This implies their use in developing new antimicrobial agents (Abbady, 2014).
Anti-HAV Activity
- New triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This indicates their potential in developing antiviral medications (Shamroukh & Ali, 2008).
Tuberculostatic Activity
- Analogs of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity, indicating potential in tuberculosis treatment (Titova et al., 2019).
特性
IUPAC Name |
N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O3S/c1-16-3-5-18(6-4-16)25(35)26-14-13-22-30-29-21-11-12-24(31-32(21)22)36-15-23(34)28-20-9-7-19(8-10-20)27-17(2)33/h3-12H,13-15H2,1-2H3,(H,26,35)(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXLQMBGOCFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)
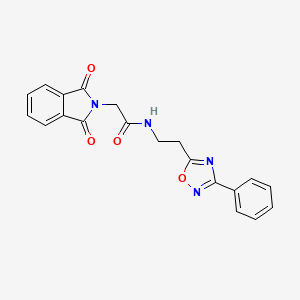
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)
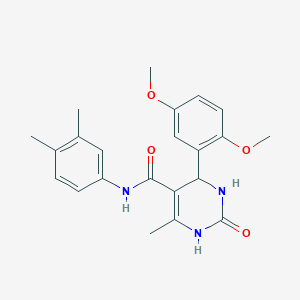
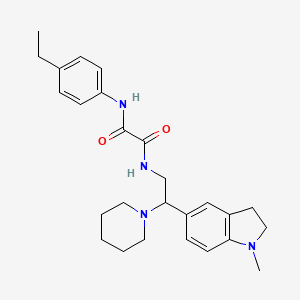
![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)
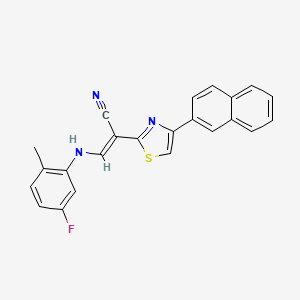
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2517425.png)
